Docosahexaenoic Acid N-Succinimide is a derivative of docosahexaenoic acid, an omega-3 fatty acid known for its numerous health benefits. This compound is synthesized by modifying docosahexaenoic acid through the formation of a succinimide moiety, which enhances its reactivity and potential applications in biochemistry and pharmaceuticals. The compound is categorized under fatty acid derivatives and plays a significant role in drug delivery systems and protein modification.
Docosahexaenoic acid is primarily sourced from marine organisms, particularly fatty fish such as salmon, mackerel, and sardines. It can also be obtained from algal oils, making it suitable for vegetarian and vegan diets. The classification of Docosahexaenoic Acid N-Succinimide falls under:
The synthesis of Docosahexaenoic Acid N-Succinimide typically involves the following methods:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
The molecular structure of Docosahexaenoic Acid N-Succinimide features:
Docosahexaenoic Acid N-Succinimide primarily undergoes substitution reactions where the succinimide ester reacts with primary amines to form stable amide bonds. This property makes it useful in various biochemical applications, particularly in drug delivery systems and protein modifications.
The reactivity of the succinimide group allows for selective coupling with nucleophiles, facilitating the development of complex biomolecules. The reaction conditions must be optimized to prevent side reactions that could lead to undesired products.
The mechanism by which Docosahexaenoic Acid N-Succinimide exerts its effects involves:
Studies indicate that modifications involving Docosahexaenoic Acid N-Succinimide can significantly improve the oxidative stability of docosahexaenoic acid in food matrices .
Docosahexaenoic Acid N-Succinimide has several scientific uses, including:
Docosahexaenoic Acid N-Succinimide (DHA-NHS; CAS 160801-26-3) is a chemically modified derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), where the carboxylic acid group is activated as an N-hydroxysuccinimide (NHS) ester. This modification yields a molecular formula of C₂₆H₃₅NO₄ and a molecular weight of 425.560 g/mol [2] [4] [8]. The NHS ester group replaces the hydroxyl component of DHA’s terminal carboxyl group with a 2,5-dioxopyrrolidin-1-yloxy moiety, fundamentally altering its reactivity profile. This structural transformation enables DHA-NHS to function as an acylating agent that targets primary amines (-NH₂) in proteins, oligonucleotides, or other amine-containing biomolecules, forming stable amide bonds [1] [9].
The electron-withdrawing nature of the succinimide ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. This reaction proceeds via a tetrahedral intermediate, releasing N-hydroxysuccinimide as a byproduct. Key physicochemical parameters include a density of 1.1±0.1 g/cm³, boiling point of 532.7±60.0 °C at 760 mmHg, and flash point of 276.0±32.9 °C [2]. The calculated LogP value of 5.26 [2] indicates high lipophilicity, consistent with DHA’s 22-carbon chain featuring six cis double bonds. This hydrophobicity necessitates careful solvent selection (e.g., anhydrous DMSO or DMF) for experimental handling to prevent premature hydrolysis.
Table 1: Structural and Physicochemical Comparison of DHA and DHA-NHS
Property | DHA | DHA-NHS |
---|---|---|
Molecular Formula | C₂₂H₃₂O₂ | C₂₆H₃₅NO₄ |
Molecular Weight (g/mol) | 328.49 | 425.56 |
Key Functional Group | Carboxylic acid | NHS ester |
Reactivity | Nucleophile acceptor | Electrophile (amine-specific) |
LogP | ~5.5 | 5.26 [2] |
The DHA backbone in DHA-NHS retains the natural (4Z,7Z,10Z,13Z,16Z,19Z)-configuration, with all six double bonds adopting a cis (Z) geometry [2] [8]. This uninterrupted sequence of methylene-interrupted Z-double bonds creates a highly curved molecular architecture, essential for its biological activity and membrane interactions. The systematic IUPAC name, 1-[(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyloxy]-2,5-pyrrolidinedione, explicitly denotes this stereochemistry [2].
Despite thermodynamic stability favoring the all-Z isomer, DHA-NHS remains susceptible to photo- or thermally-induced isomerization. Exposure to ultraviolet light, heat (>40°C), or pro-oxidant metals can catalyze Z→E isomerization at specific double bonds, particularly those near the ester linkage (e.g., C4-C5) [6]. Such configurational changes profoundly impact biological function: E-isomers exhibit reduced fluidity-integration capacity in lipid bilayers and altered signaling properties. The conjugated diene systems formed during isomerization also increase susceptibility to oxidative degradation by lowering the activation energy for hydrogen abstraction [6]. Maintaining the all-Z configuration thus requires stringent storage conditions: inert atmospheres (argon), antioxidants (BHT), temperatures ≤ -20°C, and protection from light [8].
Table 2: Double Bond Positions and Stereochemical Vulnerabilities in DHA-NHS
Double Bond Position | Configuration | Relative Isomerization Risk | Environmental Triggers |
---|---|---|---|
4-5 | Z | High | UV light, heat (>50°C) |
7-8 | Z | Moderate | Metal ions (Fe²⁺, Cu⁺) |
10-11 | Z | Low | Radical initiators |
13-14 | Z | Moderate | Heat, acidic pH |
16-17 | Z | Low | Alkaline conditions |
19-20 | Z | High | UV light, singlet oxygen |
DHA-NHS exhibits marked instability in aqueous environments due to competing hydrolysis and oxidation pathways. Hydrolysis occurs via nucleophilic attack by water molecules at the carbonyl carbon of the NHS ester, regenerating DHA and N-hydroxysuccinimide. This reaction follows pseudo-first-order kinetics, with rates exponentially increasing with pH >7.0 [4] [8]. At physiological pH (7.4, 37°C), the half-life typically ranges from minutes to hours, necessitating immediate use post-dissolution. Below pH 5.0, hydrolysis slows considerably due to protonation of the nucleophilic hydroxyl ions, but oxidative degradation risks increase.
Oxidation presents a parallel degradation pathway, targeting the bis-allylic positions (CH₂ groups between double bonds) in the DHA chain. These positions possess exceptionally low bond dissociation energies (~70 kcal/mol), making them vulnerable to radical-initiated peroxidation. Phospholipid-conjugated DHA demonstrates superior stability compared to triacylglycerol or ethyl ester forms, retaining >90% of initial DHA after 10 weeks at 25°C versus <10% for non-conjugated forms [6]. This stability arises from the phospholipid head group’s capacity to orient fatty acids into protective micellar structures and chelate pro-oxidant metals. For DHA-NHS itself, stability is optimized in anhydrous aprotic solvents under inert gas. Suppliers recommend storage at -20°C with desiccants to minimize both hydrolysis and oxidation [8] [9].
Table 3: Hydrolytic Susceptibility of DHA-NHS Under Varied Conditions
Condition | Temperature (°C) | Estimated Half-Life | Primary Degradation Products |
---|---|---|---|
Anhydrous DMF | -20 | >6 months | None (stable) |
Buffer pH 5.0 | 25 | ~72 hours | DHA, N-hydroxysuccinimide |
Buffer pH 7.4 | 25 | ~4 hours | DHA, N-hydroxysuccinimide |
Buffer pH 7.4 | 37 | ~30 minutes | DHA, N-hydroxysuccinimide, peroxides |
Cellular cytoplasm | 37 | Minutes | Protein-DHA conjugates |
The primary biochemical utility of DHA-NHS lies in its capacity to form covalent conjugates with amine-containing biomolecules. Upon nucleophilic attack by a protein’s lysine residue or N-terminus, it forms an amide linkage, effectively anchoring the DHA moiety to the target macromolecule. This conjugation alters the protein’s hydrophobicity, membrane affinity, and spatial orientation. Quantitative fluorescence microscopy studies reveal that DHA-conjugated proteins exhibit selective inhibition of plasma membrane (PM) targeting and increased endomembrane localization in mammalian colonocytes [3]. This redistribution stems from DHA’s ability to modify lipid raft microdomains (caveolae) composition, thereby disrupting lipid anchor-mediated PM trafficking.
DHA-protein conjugates demonstrate altered signaling functions. In osteosarcoma models, DHA-epoxide derivatives (metabolites of conjugated DHA) exhibit anti-tumorigenic properties through cannabinoid receptor 1 (CB1)-mediated pathways, inducing apoptosis and inhibiting migration [7]. The conjugation efficiency depends on DHA-NHS accessibility to solvent-exposed amines, with reaction kinetics influenced by local dielectric environments. Protein-DHA adducts also display enhanced cellular uptake compared to free DHA. When encapsulated in protein micelles (e.g., ovalbumin, β-lactoglobulin), Caco-2 cellular uptake increases 2.7–3.95-fold, attributed to micellar protection against degradation and receptor-mediated endocytosis [10]. This underscores the critical role of intermolecular interactions in dictating the bioavailability and functional outcomes of DHA conjugates.
Table 4: Protein Interaction Profiles of DHA-NHS Conjugates
Interaction Type | Biological Consequence | Experimental Evidence |
---|---|---|
Covalent (amide bond) | Permanent anchoring of DHA to proteins | Mass spectrometry identification of DHA-lysine adducts |
Lipid raft modulation | Altered caveolae composition; impaired PM targeting | Quantitative fluorescence microscopy [3] |
CB1 receptor binding | Anti-migratory signaling in osteosarcoma | Competitive binding assays, apoptosis assays [7] |
Micellar encapsulation | Enhanced cellular uptake and antioxidant defense | Caco-2/HepG2 uptake studies [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1